molecular formula C10H10Cl2O3 B11807890 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane

2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B11807890
M. Wt: 249.09 g/mol
InChI Key: LVGQDZMPHZHCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . This compound is characterized by its unique chemical structure, which includes a dioxolane ring and a dichlorophenoxy group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2,5-dichlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is widely used in scientific research due to its chemical versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(2,5-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

LVGQDZMPHZHCRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.